1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine; hydrochloride
Overview
Description
“[3-(2-Methoxyethoxy)phenyl]methanamine” is a compound with the empirical formula C10H15NO2 and a molecular weight of 181.23 . It’s usually available in solid form .
Synthesis Analysis
While specific synthesis methods for “1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine; hydrochloride” were not found, similar compounds are often synthesized through various chemical reactions involving specific reagents .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “[3-(2-Methoxyethoxy)phenyl]methanamine” has a molecular weight of 181.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. For “[3-(2-Methoxyethoxy)phenyl]methanamine”, it has a molecular weight of 181.23 and is usually available in solid form .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Compounds similar to "1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine hydrochloride" are often utilized in organic synthesis, showcasing their versatility in forming complex molecules. For instance, the reactivity of phenyl-ethylamine derivatives towards various reagents can lead to the synthesis of a wide range of organic compounds. These include the formation of amino-acid conjugates, which are crucial in peptide synthesis and drug development (Benoiton, Hudecz, & Chen, 2009). Additionally, the ethanolamination and ketalization reactions of related compounds demonstrate their applicability in creating novel organic structures with potential pharmaceutical applications (Kriven’ko, Kozlova, Grigor’ev, & Sorokin, 2003).
Pharmacological Studies
Derivatives of phenyl-ethylamine, including those with methoxyethoxy groups, are subjects of pharmacological studies due to their potential therapeutic effects. For example, research on the metabolism of psychoactive phenethylamines in rats has elucidated metabolic pathways that are crucial for understanding the pharmacokinetics and toxicology of related compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such studies are essential for drug development and safety assessment.
Materials Science
In materials science, the structural elements present in "1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine hydrochloride" can be found in polymers and materials with unique properties. Research into polymethacrylates with oligo(ethylene glycol) side chains, for example, showcases the development of thermally sensitive, water-soluble polymers for various applications, from drug delivery systems to smart materials (Han, Hagiwara, & Ishizone, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(12)10-4-3-5-11(8-10)14-7-6-13-2;/h3-5,8-9H,6-7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJKQXGDMUFXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine; hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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